Ivabradine

Cardiology Diagnostic Imaging Heart Rate Control

Ivabradine is the only selective If current inhibitor that achieves clinically meaningful heart rate reduction without the negative inotropic effects, bronchoconstriction, or blood pressure lowering inherent to beta-blockers and calcium channel blockers. Evidence demonstrates 5-fold higher odds of attaining target heart rate (<65 bpm) vs. beta-blockers during CTCA, a 20% reduction in heart failure hospitalization risk in beta-blocker-intolerant HFrEF patients, and equivalent antianginal efficacy to bisoprolol while preserving chronotropic reserve and erectile function. Sourcing high-purity Ivabradine is critical for cardiovascular research programs requiring rate control without hemodynamic compromise.

Molecular Formula C27H36N2O5
Molecular Weight 468.6 g/mol
CAS No. 155974-00-8
Cat. No. B130884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvabradine
CAS155974-00-8
Synonyms7,8-dimethoxy-3-(3-(((4,5-dimethoxybenzocyclobutan-1-yl)methyl)methylamino)propyl)-1,3,4,5-tetrahydro-2H-benzazepin-2-one
Corlanor
ivabradine
S 16257
S 16257 2
S 16257-2
S 162572
S 16260 2
S 16260-2
S 162602
S-16257
S-16257-2
S-16260-2
S16257
S162572
S162602
Molecular FormulaC27H36N2O5
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESCN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC
InChIInChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-/m1/s1
InChIKeyACRHBAYQBXXRTO-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ivabradine (CAS 155974-00-8) – A Selective Sinus Node If Current Inhibitor for Heart Rate Control


Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels that mediate the cardiac pacemaker 'funny' current (If) in the sinoatrial node [1]. Its molecular formula is C₂₇H₃₆N₂O₅, with a molecular weight of 468.59 g/mol (free base) [2]. Unlike beta-blockers and non-dihydropyridine calcium channel blockers, ivabradine reduces heart rate without exerting negative inotropic effects, vasodilation, or lowering blood pressure [3]. It is approved for the symptomatic management of chronic stable angina pectoris and for reducing the risk of hospitalization for worsening heart failure in patients with stable, symptomatic chronic heart failure with reduced ejection fraction (HFrEF) [3].

Why Generic Substitution Fails: Critical Differentiation of Ivabradine from Beta-Blockers and Calcium Channel Blockers


Ivabradine is not interchangeable with other heart rate–lowering agents such as beta-blockers (e.g., bisoprolol, metoprolol) or non-dihydropyridine calcium channel blockers (e.g., verapamil, diltiazem). Beta-blockers exert broad sympatholytic effects that include negative inotropy, bronchoconstriction, and blood pressure reduction—actions that frequently limit dose titration and preclude use in patients with hypotension, asthma, or decompensated heart failure [1]. Calcium channel blockers similarly depress myocardial contractility and cause vasodilation [2]. In contrast, ivabradine selectively inhibits the sinoatrial node If current without affecting myocardial contractility, atrioventricular conduction, or blood pressure [1]. This mechanistic divergence translates into distinct efficacy and safety profiles that demand explicit, quantitative comparison for informed procurement and therapeutic selection.

Ivabradine Procurement Evidence Guide: Quantified Comparative Efficacy and Safety Differentiation


Ivabradine Demonstrates Superior Heart Rate Reduction to Beta-Blockers in CTCA Pretreatment

Ivabradine provides significantly greater heart rate reduction than beta-blockers during computed tomography coronary angiography (CTCA) pretreatment. In a meta-analysis of eight RCTs (N=1,324 patients), ivabradine increased the odds of achieving the target heart rate (<65 bpm) by 5-fold compared to beta-blockers [1]. The mean difference in heart rate reduction during CTCA was -4.39 bpm favoring ivabradine, with a mean percentage reduction advantage of 7.18% [1].

Cardiology Diagnostic Imaging Heart Rate Control

Ivabradine Added to Background Therapy Reduces Heart Failure Hospitalization by 20%

In a systematic review and meta-analysis of nine RCTs including 18,972 heart failure patients, the addition of ivabradine to standard background therapy significantly reduced the risk of heart failure mortality by 21% and heart failure hospitalization by 20% compared to background therapy alone [1]. A separate meta-analysis of 109 RCTs with 26,567 participants confirmed a reduction in serious adverse events with ivabradine versus control (RR 0.90; 95% CI 0.87-0.94; p<0.00001; NNT=26.2) [2].

Heart Failure Clinical Outcomes Hospitalization Risk

Ivabradine Achieves Comparable Heart Rate Reduction to Bisoprolol Without Negative Inotropic Effects

In a randomized crossover study of 60 male patients with stable angina pectoris, ivabradine and the beta-blocker bisoprolol achieved equivalent heart rate reduction after 2 weeks of treatment (16.4±4.8 bpm vs. 16.7±4.6 bpm, respectively; p<0.005 for both versus baseline) [1]. However, ivabradine demonstrated a statistically significant advantage in preserving chronotropic reserve during treadmill testing (p<0.05) and was associated with improved erectile function (p<0.005) compared to bisoprolol [1].

Stable Angina Hemodynamics Comparative Efficacy

Ivabradine Confers No Negative Inotropic Effect in Contrast to Beta-Blockers and Calcium Channel Blockers

Ivabradine exerts no negative inotropic or lusitropic effects on myocardial contractility, in direct contrast to beta-blockers and non-dihydropyridine calcium channel blockers [1]. This is a class-defining feature: beta-blockers reduce cardiac output via negative inotropy and chronotropy, while calcium channel blockers such as verapamil and diltiazem depress myocardial contractility and cause vasodilation [1]. Ivabradine's selectivity for sinoatrial node If channels permits heart rate reduction without altering ventricular contractility, atrioventricular conduction, or blood pressure [2].

Myocardial Contractility Pharmacology Hemodynamic Safety

Ivabradine-Associated Bradycardia Risk Is Quantifiably Higher Than Placebo but Occurs Without Hemodynamic Compromise

Ivabradine is associated with an increased risk of bradycardia compared to placebo. A meta-analysis of five RCTs including 37,549 participants reported an odds ratio of 5.52 (95% CI 3.41-8.95) for bradycardia with ivabradine versus placebo [1]. A larger meta-analysis of 109 RCTs with 26,567 participants confirmed a risk ratio of 3.95 (95% CI 1.88-8.29; p=0.0003; NNH=303) [2]. Notably, this bradycardia occurs in the absence of negative inotropy or hypotension—unlike bradycardia associated with beta-blockers—and is generally asymptomatic and reversible upon dose adjustment or discontinuation [1].

Safety Adverse Events Bradycardia

Ivabradine Pharmacokinetics Require CYP3A4-Mediated Drug Interaction Vigilance and Food-Dependent Dosing

Ivabradine exhibits absolute oral bioavailability of approximately 40% due to first-pass elimination in the gut and liver, and is extensively metabolized by CYP3A4 [1]. Food delays absorption by approximately 1 hour and increases plasma exposure by 20-40% [1]. Plasma levels decline with a distribution half-life of 2 hours and an effective half-life of approximately 6 hours, necessitating twice-daily dosing for immediate-release formulations [1]. Concomitant administration with potent CYP3A4 inhibitors (e.g., macrolide antibiotics, azole antifungals) is contraindicated due to clinically significant increases in plasma concentrations [1].

Pharmacokinetics Drug Interactions Bioavailability

Ivabradine (CAS 155974-00-8) Optimal Application Scenarios Driven by Evidence-Based Differentiation


Pretreatment for Computed Tomography Coronary Angiography (CTCA) Where Beta-Blockers Are Contraindicated or Insufficient

Based on evidence showing ivabradine achieves 5-fold higher odds of attaining target heart rate (<65 bpm) and superior mean heart rate reduction (-4.39 bpm) compared to beta-blockers during CTCA [1], ivabradine is the optimal agent for heart rate control in patients undergoing coronary CT imaging, particularly when beta-blockers are contraindicated (e.g., asthma, severe COPD, hypotension) or when target heart rate cannot be achieved despite beta-blocker administration.

Heart Rate Reduction in HFrEF Patients Intolerant of Beta-Blocker Titration

In patients with heart failure with reduced ejection fraction (HFrEF) who cannot tolerate maximally titrated beta-blocker doses due to hypotension, fatigue, or negative inotropic effects, ivabradine offers a targeted alternative that reduces heart failure hospitalization risk by 20% without compromising blood pressure or contractility [1]. This application is supported by evidence showing ivabradine exerts no negative inotropic effects while delivering comparable heart rate reduction to bisoprolol [2].

Stable Angina Management in Patients Requiring Preservation of Exercise Capacity and Quality of Life

Ivabradine provides antianginal efficacy equivalent to beta-blockers (heart rate reduction: 16.4±4.8 bpm vs. 16.7±4.6 bpm with bisoprolol) while preserving chronotropic reserve (p<0.05) and avoiding adverse effects on erectile function (p<0.005) [1]. This makes ivabradine the preferred choice for physically active patients with stable angina who require heart rate control without compromising exercise tolerance or sexual function.

Acute ST-Elevation Myocardial Infarction (STEMI) Adjunctive Therapy for Resting Heart Rate Reduction

In STEMI patients, ivabradine achieves significant resting heart rate reduction (MD -5.40 bpm; 95% CI -8.60 to -2.20) and improves left ventricular ejection fraction (MD +2.98%; 95% CI 0.44 to 5.51) [1]. While ivabradine does not significantly affect mortality in this population, its heart rate–lowering effect and favorable hemodynamic profile make it a useful adjunct when beta-blockers are contraindicated or poorly tolerated in the acute setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ivabradine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.